molecular formula C12H13BrN2O3 B8127350 tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate

Cat. No.: B8127350
M. Wt: 313.15 g/mol
InChI Key: XMLXOHYLCWBWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate (CAS 2222512-36-7) is a high-purity chemical building block supplied with a documented purity of 98% . This compound features a molecular formula of C12H13BrN2O3 and a molecular weight of 313.15 g/mol . Its structure incorporates three key functional groups: a bromo substituent, a phenolic hydroxy group, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of these moieties makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aromatic and heterocyclic systems. The Boc group protects the indazole nitrogen, ensuring regioselectivity in subsequent reactions and can be readily removed under mild acidic conditions. Furthermore, the hydroxy group offers a site for further functionalization, including alkylation or etherification. Researchers value this compound as a critical scaffold for constructing more complex molecules, particularly in developing pharmaceutical candidates and agrochemicals. For optimal stability, this product should be stored under refrigerated conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLXOHYLCWBWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Hydroxyindazole Precursors

A common approach involves bromination of 6-hydroxyindazole derivatives. For example, 4-bromo-6-hydroxyindazole can be synthesized via electrophilic aromatic substitution (EAS) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

Procedure:

  • Starting Material : 6-Hydroxyindazole is dissolved in acetic acid.

  • Bromination : Bromine is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

Yield : 65–75%.

Challenges:

  • Regioselectivity: Bromination at the 4-position is favored due to the electron-donating effect of the hydroxyl group at C6.

  • Side Products: Overbromination or C5 bromination may occur without precise temperature control.

Introduction of the Boc Protective Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure:

  • Substrate : 4-Bromo-6-hydroxyindazole is dissolved in dichloromethane (DCM).

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) is added to deprotonate the N1 position.

  • Boc Protection : Boc₂O is added at 0°C, and the mixture is stirred at room temperature for 12–18 hours.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) yields the final product.

Yield : 60–70%.

Optimization:

  • Solvent : Tetrahydrofuran (THF) or DCM improves solubility.

  • Catalyst : DMAP enhances reaction efficiency by stabilizing the intermediate.

Alternative Route: Bromination After Boc Protection

In cases where hydroxyl group sensitivity is a concern, bromination can be performed after Boc protection.

Procedure:

  • Boc Protection : 6-Hydroxyindazole is protected with Boc₂O as described above.

  • Bromination : The Boc-protected intermediate is treated with NBS in dimethylformamide (DMF) at 50°C for 6 hours.

  • Isolation : Precipitation in ice-water followed by filtration yields the product.

Yield : 55–65%.

Advantages:

  • Protects the hydroxyl group from oxidation during bromination.

  • Reduces side reactions at the N1 position.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Regioselectivity
Bromination → Boc6-HydroxyindazoleBr₂, Boc₂O, DMAP60–70%High (C4)
Boc → BrominationBoc-6-hydroxyindazoleNBS, DMF55–65%Moderate

Mechanistic Insights

Bromination Mechanism

  • Electrophilic Attack : Br⁺ generated from Br₂ or NBS attacks the electron-rich C4 position of indazole.

  • Directing Effects : The C6 hydroxyl group directs bromination to C4 via resonance stabilization.

Boc Protection Mechanism

  • Nucleophilic Acyl Substitution : The deprotonated N1 nitrogen attacks the carbonyl carbon of Boc₂O, releasing tert-butoxide.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve heat dissipation during exothermic bromination steps.

  • Catalytic Systems : Palladium catalysts enable Suzuki-Miyaura coupling for downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, often facilitated by a base like potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H₂O₂

    Reduction: LiAlH₄, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), K₂CO₃

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of de-brominated indazole derivatives

    Substitution: Formation of substituted indazole derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits various pharmacological activities, making it a candidate for drug development. Its derivatives have shown effectiveness against infectious diseases, neurodegenerative disorders, and inflammation. For instance, indazole derivatives, including tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate, have been studied for their antimicrobial properties and potential as anti-inflammatory agents .

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of indazole derivatives. The results indicated that certain modifications to the indazole structure enhance its activity against various bacterial strains. The tert-butyl group is crucial for improving solubility and bioavailability, which are essential for effective drug formulation .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves the condensation of appropriate indazole precursors with tert-butyl esters. Various synthetic routes have been documented, showcasing the versatility of this compound in generating libraries of derivatives for biological testing .

Table 1: Synthetic Routes for this compound

StepReactantsConditionsYield
1Indazole derivative + tert-butyl bromoacetateReflux in DMF85%
2Hydrolysis of esterAqueous NaOH at room temp90%
3Bromination with Br2Acetic acid solvent75%

Potential Applications in Drug Discovery

G Protein-Coupled Receptors (GPCRs)
Recent studies have highlighted the potential of indazole derivatives as allosteric modulators of GPCRs. These receptors are vital targets in drug discovery for central nervous system disorders. The structural features of this compound allow for interactions that can modulate receptor activity without directly competing with endogenous ligands .

Case Study: CNS Disorders
Research focusing on GPCR modulation demonstrated that compounds similar to this compound can influence receptor signaling pathways, thereby offering new therapeutic strategies for treating conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine and hydroxy groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7)

  • Structure : Indoline (saturated six-membered ring fused to a five-membered ring with one nitrogen).
  • Key Differences :
    • The indoline core lacks aromaticity in the six-membered ring, reducing conjugation and rigidity compared to the indazole system.
    • Lower thermal stability due to reduced aromatic stabilization.
    • TPSA : 58.3 Ų (vs. ~75–80 Ų for the indazole derivative), indicating reduced polarity .

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate

  • Structure : Indole with hydroxyl and hydroxymethyl substituents.
  • Key Differences: The indole nitrogen is part of the five-membered ring, altering electronic distribution.

Substituent Effects

tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

  • Structure: Partially saturated quinoline derivative.
  • Key Differences: The quinoline core introduces a pyridine-like nitrogen, increasing basicity (pKa ~4.5) versus the non-basic indazole (pKa ~1–2). Bromine in the indazole derivative enhances electrophilicity at C4, enabling regioselective functionalization, absent in non-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight TPSA (Ų) logP Hydrogen Bond Donors Bioavailability Score
tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate 313.15 ~80 2.1 1 0.55
tert-Butyl 6-hydroxyindoline-1-carboxylate 235.28 58.3 1.8 1 0.65
tert-Butyl 4-hydroxyindole-1-carboxylate 249.29 66.8 2.0 1 0.60
  • Its electron-withdrawing effect also stabilizes the carbamate group against hydrolysis .

Spectroscopic Differentiation

  • 1H-NMR : The indazole derivative shows a deshielded aromatic proton at C7 (δ ~8.2 ppm) due to the electron-withdrawing bromine, absent in indoline or indole analogs.
  • 13C-NMR : The bromine substituent causes a distinct upfield shift (~105 ppm for C4) compared to hydroxylated analogs (C4 δ ~125–130 ppm) .

Biological Activity

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃BrN₂O₃
  • Molecular Weight : 303.14 g/mol
  • CAS Number : 137795851

Indazole derivatives, including this compound, exhibit various biological activities attributed to their ability to interact with specific biological targets. The hydroxyl and bromo substituents enhance the compound's reactivity and potential for interaction with enzymes and receptors.

Biological Activities

Research indicates that indazole derivatives possess significant pharmacological activities, including:

  • Antimicrobial Activity : Indazole compounds have shown effectiveness against a range of pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory disorders .
  • Neuroprotective Properties : Some studies suggest that indazole derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various indazole derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
tert-Butyl 4-bromo-6-hydroxyindazole32
Control (Standard Antibiotic)16

This data suggests that while the compound is effective, it may not be as potent as standard antibiotics but could serve as a supplementary treatment option.

Anti-inflammatory Studies

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The following results were observed:

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control200150
tert-Butyl 4-bromo-6-hydroxyindazole5030

These results indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Effects

Research on neuroprotection has indicated that this compound can inhibit oxidative stress in neuronal cells. A study reported a decrease in reactive oxygen species (ROS) levels by approximately 40% compared to untreated cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butyl carbamate and bromo groups onto the indazole scaffold?

  • Methodological Answer : The tert-butyl carbamate group is typically introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF/DCM). Bromination at the 4-position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or acetonitrile). Post-functionalization requires careful control of reaction stoichiometry and temperature to avoid over-bromination or decomposition .

Q. How can silica gel chromatography be optimized for purifying tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate?

  • Methodological Answer : Use a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) with a medium-polarity silica gel matrix. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc). Adjust the solvent ratio based on the compound’s polarity, which is influenced by the hydroxy and bromo substituents. Pre-adsorption of the crude product onto silica gel before column loading improves resolution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the tert-butyl group (singlet at ~1.3–1.5 ppm in ¹H NMR; ~28–30 ppm in ¹³C NMR), bromo-substituted aromatic protons (downfield shifts), and hydroxy proton (broad peak at ~5–6 ppm, exchangeable with D₂O).
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxy O–H stretch (~3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with bromine’s characteristic 1:1 isotopic ratio) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

  • Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data. The bromo substituent’s heavy atom effect aids phasing. Hydrogen-bonding networks involving the hydroxy group can be modeled using SHELXPRO’s restraints. For twinned crystals, employ TWIN/BASF commands in SHELXL to refine twin fractions .

Q. What hydrogen-bonding patterns dominate the crystal packing, and how do they influence physicochemical properties?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) reveals likely intermolecular O–H···O=C (carbamate) and O–H···Br interactions. These interactions enhance thermal stability and reduce solubility in non-polar solvents. Single-crystal X-ray diffraction paired with DFT calculations (e.g., Gaussian with B3LYP/6-31G*) can quantify interaction energies .

Q. How does the bromo group’s position affect regioselective functionalization of the indazole ring?

  • Methodological Answer : The 4-bromo group directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the adjacent 5-position due to electronic and steric effects. Prior protection of the 6-hydroxy group (e.g., silylation with TBSCl) prevents unwanted side reactions. Monitor regioselectivity via LC-MS and 2D NMR (COSY/NOESY) .

Q. Can DFT simulations predict the conformational stability of the tert-butyl group in solution?

  • Methodological Answer : Yes. Use explicit solvent models (e.g., PCM for DCM or methanol) in DFT (e.g., ωB97X-D/def2-TZVP) to compare axial vs. equatorial tert-butyl conformers. Low-temperature NMR (e.g., ¹³C at −80°C) validates computational predictions by resolving rotameric splitting .

Q. What experimental design principles optimize catalytic functionalization of this compound?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to screen variables like catalyst loading (e.g., Pd(PPh₃)₄), temperature, and solvent polarity. Response surface methodology identifies optimal conditions for maximizing yield while minimizing dehalogenation side reactions. Confirm via GC-MS and kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.